2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride
CAS No.: 1220019-58-8
Cat. No.: VC3184205
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220019-58-8 |
|---|---|
| Molecular Formula | C15H24ClNO2 |
| Molecular Weight | 285.81 g/mol |
| IUPAC Name | 3-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO2.ClH/c1-3-5-12-7-8-14(15(10-12)17-2)18-13-6-4-9-16-11-13;/h7-8,10,13,16H,3-6,9,11H2,1-2H3;1H |
| Standard InChI Key | XJCXKXSZZJDHAN-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)OC2CCCNC2)OC.Cl |
| Canonical SMILES | CCCC1=CC(=C(C=C1)OC2CCCNC2)OC.Cl |
Introduction
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.82 g/mol. Its CAS number is 1220019-58-8 . This compound is primarily used in research and development contexts, particularly in the fields of pharmaceuticals and organic chemistry.
Synthesis and Applications
The synthesis of 2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride typically involves the reaction of a phenol derivative with a piperidine derivative in the presence of a suitable catalyst. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Safety and Handling
Handling this compound requires caution due to its potential irritant properties. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective clothing, gloves, and safety glasses, and ensuring good ventilation during handling.
| Hazard Statement | Precautionary Statement |
|---|---|
| H315 | P261, P264, P280 |
| H319 | P305+P351+P338, P321 |
| H335 | P304+P340, P312 |
Suppliers and Availability
2-Methoxy-4-propylphenyl 3-piperidinyl ether hydrochloride is available from several suppliers, including Kemix, AK Scientific, and VWR. These suppliers offer the compound in various quantities, typically with a purity of 95% or higher .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume